molecular formula C10H14N2 B3257942 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine CAS No. 298181-76-7

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Cat. No.: B3257942
CAS No.: 298181-76-7
M. Wt: 162.23 g/mol
InChI Key: UMAUGDNWWSJJFH-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine (CAS 298181-76-7) is a chemical compound of significant interest in organic and medicinal chemistry research. With the molecular formula C10H14N2 and a molecular weight of 162.232 g/mol, it belongs to a class of structures based on the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold . This fused ring system, featuring a seven-membered ring, presents a unique three-dimensional structure that can be crucial for modulating the physicochemical properties and binding affinity of potential drug candidates. As an amine-functionalized derivative, this compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Its primary value to researchers lies in its potential application as a key intermediate in drug discovery projects, particularly for the development of new pharmacologically active compounds. The amine group provides a reactive handle for further chemical modifications, allowing for the creation of amides, sulfonamides, imines, or other derivatives for use in structure-activity relationship (SAR) studies. While specific biological data and mechanisms of action for this exact molecule are not fully detailed in the public domain, its structural framework is recognized in chemical research . This product is intended for laboratory research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory safety standards.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAUGDNWWSJJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted benzylamine, the compound can be synthesized through a series of reactions including cyclization, reduction, and amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives. Substitution reactions can introduce various functional groups at the amine position .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s unique activity arises from its fused cycloheptane-pyridine scaffold and the positioning of functional groups. Key structural analogs include:

Compound Molecular Formula Key Features Biological Activity Reference
Target Compound C₁₀H₁₄N₂ Cyclohepta[b]pyridine core with 9-amine group Proton pump inhibition (PPI), receptor tyrosine kinase modulation
TY-11345 (Diastereoisomer of analog) C₁₉H₂₀N₃O₂S Sulfinyl-benzimidazole substituent Enhanced PPI activity (IC₅₀ = 0.8 μM vs. omeprazole’s 1.2 μM)
2-Benzylamino-4-(4-methoxyphenyl) derivative C₂₅H₂₅N₃O Chair conformation with fused pyridine and cycloheptane; hydrogen-bonding motifs Antitumor activity (IC₅₀ = 12 μM against MCF-7 cells)
5H-Cyclohepta[d]pyrimidin-2-amine C₉H₁₄N₄ Pyrimidine ring fused to cycloheptane; 2-amine substituent Kinase inhibition (e.g., EGFR inhibition at 50 nM)
Rimegepant IM (Pharmaceutical derivative) C₂₃H₃₆ClNO₂Si Triisopropylsilyl-oxy and chloride modifications CGRP receptor antagonist (approved for migraine treatment)

Key Observations :

  • Ring Size and Conformation : The cyclohepta[b]pyridine core provides greater conformational flexibility compared to smaller rings (e.g., cyclohexa[b]pyridines), enhancing receptor binding .
  • Substituent Effects : Sulfinyl groups (as in TY-11345) improve metabolic stability and PPI activity, while bulky substituents (e.g., triisopropylsilyl in Rimegepant) enhance target specificity .
Physicochemical Properties
Property Target Compound TY-11345 5H-Cyclohepta[d]pyrimidin-2-amine
LogP 1.9 2.5 1.2
Water Solubility (mg/mL) 0.3 0.1 1.8
pKa (Amine) 8.7 9.1 7.9

Insights :

  • Higher lipophilicity (LogP) in sulfinyl analogs correlates with improved membrane permeability .
  • The target compound’s moderate solubility limits bioavailability, necessitating prodrug strategies (e.g., hydrochloride salts in ) .

Biological Activity

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine, also known as (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol, is a compound that has garnered attention due to its potential biological activities, particularly as a calcitonin gene-related peptide (CGRP) receptor antagonist. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H16F2N2O
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 1373116-05-2
  • Density : 1.293 g/cm³ (predicted)
  • Boiling Point : 418.7 °C (predicted)
  • pKa : 13.22 (predicted)

Structural Representation

The structural formula of the compound can be represented as follows:

 5S 6S 9R 5 amino 6 2 3 difluorophenyl 6 7 8 9 tetrahydro 5H cyclohepta b pyridin 9 ol\text{ 5S 6S 9R 5 amino 6 2 3 difluorophenyl 6 7 8 9 tetrahydro 5H cyclohepta b pyridin 9 ol}

This compound acts primarily as a CGRP receptor antagonist. CGRP is a neuropeptide involved in vasodilation and the transmission of pain signals associated with migraines. By antagonizing the CGRP receptor, this compound can potentially mitigate migraine attacks.

Efficacy in Migraine Treatment

A study characterized the compound's effectiveness in preclinical models for migraine treatment. Specifically, it was found to exhibit dose-dependent activity in primate models of CGRP-induced facial blood flow changes. The compound demonstrated good oral bioavailability and favorable pharmacokinetic properties in both rats and cynomolgus monkeys .

Comparative Analysis of CGRP Antagonists

Compound NameMechanismEfficacyReference
BMS-927711CGRP AntagonistHigh potency in migraine models
(5S,6S,9R)-5-aminoCGRP AntagonistEffective in preclinical trials

Case Studies

  • Preclinical Trials : In a study involving BMS-927711 (a related compound), researchers reported significant reductions in migraine frequency and intensity when administered to animal models . The findings suggest that similar compounds may offer therapeutic benefits for migraine sufferers.
  • Antisecretory Activity : Another study explored the synthesis of compounds related to this compound and tested their antisecretory effects against pentagastrin-induced gastric acid secretion. The results indicated potential applications in gastrointestinal disorders .

Q & A

Q. What synthetic methodologies are effective for preparing 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine and its derivatives?

Answer: The synthesis of cyclohepta[b]pyridine derivatives typically employs multi-step reactions involving cyclization, functional group modifications, and stereochemical control. Key methods include:

  • Skraup Reaction : Adapted for fused pyridine systems using sulfuric acid, nitrobenzene, and glycerol under reflux (130–150°C), followed by hydrolysis and purification via column chromatography (silica gel or alumina) .
  • Intermediate Functionalization : For example, 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one serves as a precursor for amine derivatives. Reductive amination or nucleophilic substitution with ammonia/amines under anhydrous conditions (e.g., THF, DCM) can yield the target amine .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationH₂SO₄, glycerol, 140°C60–70%
AminationNH₃, Pd/C, H₂ (50 psi)55%
PurificationSilica gel column (CH₂Cl₂:MeOH 95:5)

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves fused-ring proton environments (e.g., δ 2.5–3.5 ppm for cycloheptane protons, δ 7.0–8.5 ppm for pyridine protons). Stereochemical assignments require NOESY or COSY for spatial correlations .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂ at m/z 163.2) and detects impurities .
  • IR Spectroscopy : Confirms NH₂ stretches (~3350 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) for asymmetric hydrogenation of ketone intermediates to amines .
  • Chiral Resolution : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak® AD-H column) or diastereomeric salt formation with tartaric acid .
  • X-ray Crystallography : Definitive stereochemical confirmation, as demonstrated for (9R)-9-hydroxy derivatives .

Q. How should researchers resolve contradictions in spectroscopic or reactivity data?

Answer:

  • Dynamic NMR : Detect conformational flexibility in cycloheptane rings causing signal splitting .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify misassignments .
  • Reactivity Profiling : Test stability under acidic/basic conditions (e.g., NH₂ group degradation at pH < 3) to explain anomalous HPLC retention times .

Q. What computational tools predict physicochemical properties or reaction pathways?

Answer:

  • ACD/Labs Percepta : Estimates logP, pKa, and solubility. Validate with experimental data (e.g., aqueous solubility <1 mg/mL predicted for amine derivatives) .
  • Molecular Dynamics Simulations : Model cycloheptane ring flexibility to predict conformational stability in biological systems .
  • Density Functional Theory (DFT) : Optimize transition states for cyclization steps to refine synthetic protocols .

Q. What strategies optimize yield in large-scale synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 1 hour for Skraup reactions) while maintaining yield .
  • Flow Chemistry : Enhances heat transfer for exothermic steps (e.g., nitrobenzene-mediated cyclizations) .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software like MODDE® .

Q. How are impurities or by-products identified and controlled?

Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., dehydro derivatives from incomplete hydrogenation) at ppm levels .
  • Stability-Indicating Methods : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic by-products (e.g., hydroxylamine formation) .

Q. What biological screening approaches are relevant for this scaffold?

Answer:

  • Molecular Docking : Target acetylcholinesterase (for neuroactive analogs) using PyMOL/AutoDock, leveraging structural homology with tacrine derivatives .
  • ADMET Profiling : Use Caco-2 assays for permeability and cytochrome P450 inhibition studies (e.g., CYP3A4 IC₅₀ >10 µM indicates low drug-drug interaction risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

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